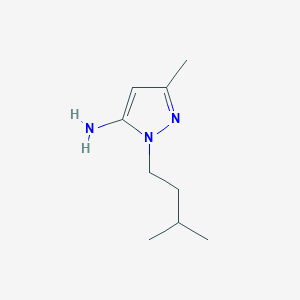

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-(3-methylbutyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)4-5-12-9(10)6-8(3)11-12/h6-7H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTGOVCAWBYHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509284 | |

| Record name | 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-38-7 | |

| Record name | 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization

- Starting from a β-dicarbonyl compound such as 1-acetoacetyl derivatives, condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine) in the presence of solvents like ethanol or fatty alcohols (C12-C18) under reflux conditions (75-85°C) yields pyrazole intermediates.

- Use of water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate improves reaction efficiency by controlling moisture.

- Subsequent cyclization is achieved using condensation reagents such as Lawesson reagent, Davy reagent, or Belleau reagent, typically in tetrahydrofuran (THF) with organic bases like pyridine or triethylamine at moderate temperatures (40-60°C).

Amino Protecting Group Removal

- Protecting groups such as tert-butoxycarbonyl (Boc), ethanoyl, or benzyloxycarbonyl are employed to safeguard amine functionalities during synthesis.

- Deprotection is commonly done by acid treatment, for example, using saturated hydrogen chloride in ethyl acetate at room temperature, followed by neutralization with sodium hydroxide to isolate the free amine.

Detailed Example Procedures

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine | Ethanol solvent, sodium sulfate, reflux 75-85°C, 2-3 h | Intermediate isolated | Removal of solvent under reduced pressure |

| 2 | Cyclization of intermediate with Lawesson reagent | THF, pyridine, 50-55°C overnight | 87% | Reaction monitored by disappearance of raw material |

| 3 | Deprotection of amino group | Saturated HCl/ethyl acetate, room temperature, overnight | 86% | Filtration and neutralization to isolate product |

A similar procedure using 1-acetoacetyl-4-benzyloxycarbonylpiperazine and Belleau reagent with triethylamine also yields the target compound with comparable yields (approx. 80-90%).

Advantages of the Improved Methods

- Avoidance of highly toxic reagents such as phosphorus oxychloride and tetraphosphorus decasulfide, which were used in earlier methods but pose safety and environmental concerns.

- Higher yields and purity due to optimized reaction conditions and choice of reagents.

- Industrial scalability with reduced generation of hazardous waste, making the process environmentally friendly and cost-effective.

- Simplified operations with fewer purification steps and milder reaction conditions.

Summary Table of Preparation Parameters

| Parameter | Method 1 (Lawesson Reagent) | Method 2 (Belleau Reagent) |

|---|---|---|

| Starting Material | 1-acetoacetyl-4-Boc-piperazine | 1-acetoacetyl-4-benzyloxycarbonyl-piperazine |

| Hydrazine Source | Phenylhydrazine | Phenylhydrazine |

| Solvent for Condensation | Ethanol + sodium sulfate | Ethanol + magnesium sulfate |

| Cyclization Reagent | Lawesson reagent | Belleau reagent |

| Base | Pyridine | Triethylamine |

| Cyclization Temp. | 50-55°C overnight | 50-55°C overnight |

| Deprotection | Saturated HCl/ethyl acetate | Catalytic hydrogenation (Pd/C) |

| Isolated Yield | 86-87% | 80-90% |

| Purification | Filtration, washing, drying | Recrystallization from methylene dichloride |

Research Findings and Industrial Implications

- The use of fatty alcohols as solvents in the condensation step enhances solubility and reaction rates.

- Water-retaining agents improve reaction efficiency by controlling moisture content, which is critical for condensation reactions.

- Cyclization reagents such as Lawesson and Belleau reagents enable efficient ring closure without harsh conditions.

- Deprotection methods tailored to the protecting group ensure high purity of the final amine.

- These methods have been validated in multi-kilogram scale syntheses, demonstrating suitability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine has shown potential as a pharmacological agent due to its ability to interact with various biological targets.

Case Studies:

- Anticancer Activity: Research has indicated that pyrazole derivatives can inhibit specific cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy against breast cancer cells by targeting the BCL6 protein, which plays a crucial role in tumorigenesis .

- Anti-inflammatory Properties: Compounds similar to 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

In agriculture, pyrazole derivatives are being explored for their potential as herbicides and fungicides.

Case Studies:

- Herbicidal Activity: Research has shown that certain pyrazole compounds can effectively suppress weed growth while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

- Fungicidal Properties: Some derivatives have been tested for their ability to control fungal pathogens in crops, demonstrating effectiveness against common agricultural diseases .

Data Tables

Synthesis and Characterization

The synthesis of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine typically involves straightforward methods such as condensation reactions or reductive amination. Characterization techniques include NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Synthesis Example:

A common synthetic route involves the reaction of appropriate amines with carbonyl compounds under controlled conditions, yielding the desired pyrazole derivative with high specificity and yield.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Key Observations:

- Aliphatic vs.

- Steric Effects : Bulky substituents like 1-phenylethyl (CAS 3524-42-3) may hinder binding to enzyme active sites, whereas smaller groups (e.g., methylpiperidinyl in ) could improve target selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., thiazole) may reduce the basicity of the pyrazole amine, altering reactivity in synthetic pathways .

Biological Activity

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine can be represented as follows:

Synthesis : The compound can be synthesized through various methods, including solvent-free reactions and reductive amination techniques. A notable synthesis involves the condensation of 3-methyl-1H-pyrazol-5-amine with appropriate aldehydes under optimized conditions to yield high purity and yield .

Biological Activity

The biological activity of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine has been explored in several studies, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC (Minimum Inhibitory Concentration) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation, potentially making it a candidate for treating inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

A selection of case studies illustrates the biological activity of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for target biological pathways. For instance, substituents on the pyrazole nitrogen atoms have been shown to influence both antimicrobial and anticancer activities significantly .

Q & A

What are the standard synthetic routes for 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

Category : Basic Synthesis

Answer :

A common approach involves reacting the pyrazole core with substituted alkyl halides or acid chlorides. For example, details a procedure where 3-cyclopropyl-1H-pyrazol-5-amine derivatives are synthesized via nucleophilic substitution using dichloromethane as the solvent, triethylamine as a base, and acid chlorides for functionalization. Key steps include:

- Cooling the reaction mixture to 0–5°C to minimize side reactions.

- Monitoring progress via TLC and using column chromatography (silica gel, hexane:ethyl acetate) for purification .

Optimization strategies: - Adjust stoichiometry (e.g., 1.0 eq substrate, 3.0 eq base).

- Test alternative solvents (e.g., THF or DMF) for solubility issues.

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

How can structural ambiguities in 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine derivatives be resolved using spectroscopic techniques?

Category : Advanced Characterization

Answer :

Ambiguities in substituent positioning or tautomerism require multimodal analysis:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds. For instance, reports δ 10.51 ppm for -NH protons and δ 55.9 ppm for methoxy carbons in related structures .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.

- X-ray crystallography : As shown in , crystallographic data can confirm regiochemistry in triazole derivatives .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1683 cm⁻¹ in acylated derivatives) .

What experimental designs are recommended for evaluating the biological activity of 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine derivatives?

Category : Advanced Bioactivity

Answer :

Follow protocols from antimicrobial studies in and 8 :

- Antimicrobial assays : Use agar dilution or broth microdilution (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination.

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines to assess selectivity.

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on aryl rings) and correlate with activity trends .

How do substituent patterns on the pyrazole ring influence the reactivity and pharmacological properties of this compound?

Category : Advanced Structure-Activity Relationships

Answer :

Substituent effects are critical:

- Alkyl groups (e.g., 3-methylbutyl) : Enhance lipophilicity, improving membrane permeability (see for similar derivatives) .

- Electron-donating groups (e.g., methoxy) : Increase stability via resonance, as seen in where 4-methoxybenzyl derivatives showed enhanced antimicrobial activity .

- Bulkier substituents : May sterically hinder enzymatic binding, reducing efficacy. Computational modeling (e.g., DFT or docking studies) can predict these effects.

What methodologies are effective in addressing contradictory spectral data during characterization?

Category : Advanced Data Analysis

Answer :

Contradictions often arise from impurities or dynamic processes (e.g., tautomerism):

- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas, as in (ESI-MS m/z 437.41) .

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms).

- Elemental analysis : Cross-validate purity (e.g., reports C-57.64% vs. calculated C-57.66%) .

How can regioselectivity challenges in functionalizing the pyrazole core be mitigated?

Category : Advanced Synthesis

Answer :

Regioselectivity depends on directing groups and reaction conditions:

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) before alkylation.

- Catalytic systems : demonstrates tetrabutylammonium iodide-mediated sulfenylation to selectively modify the C-3 position of pyrazol-amines .

- Microwave-assisted synthesis : Accelerate reactions to favor kinetic products over thermodynamic byproducts.

What are the best practices for handling and storing 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine to ensure stability?

Category : Basic Laboratory Practice

Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.

- Handling : Use glove boxes for moisture-sensitive reactions, as in .

- Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and coordinate with certified waste management services, per guidelines .

How can computational chemistry aid in predicting the properties of novel derivatives?

Category : Advanced Modeling

Answer :

- DFT calculations : Optimize geometries and calculate electrostatic potentials to predict reactivity (e.g., nucleophilic sites).

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes in ) .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, toxicity, and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.